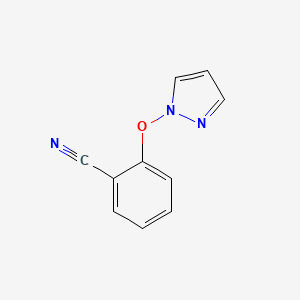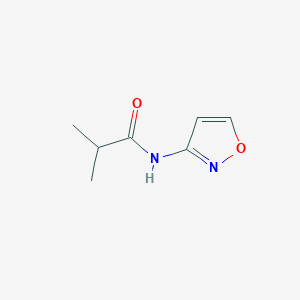![molecular formula C14H10O2S B12881281 1-(2-Phenylthieno[2,3-b]furan-5-yl)ethanone CAS No. 61255-02-5](/img/structure/B12881281.png)
1-(2-Phenylthieno[2,3-b]furan-5-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Phenylthieno[2,3-b]furan-5-yl)ethanone is a heterocyclic compound that features a unique structure combining a phenyl group, a thieno[2,3-b]furan moiety, and an ethanone group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Phenylthieno[2,3-b]furan-5-yl)ethanone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Phenylthieno[2,3-b]furan-5-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
1-(2-Phenylthieno[2,3-b]furan-5-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials with specific electronic properties
Mécanisme D'action
The mechanism of action of 1-(2-Phenylthieno[2,3-b]furan-5-yl)ethanone depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, modulating their activity.
Material Science: In electronic applications, the compound’s unique structure can facilitate charge transfer and improve conductivity.
Comparaison Avec Des Composés Similaires
1-(2-Furanyl)ethanone: Shares the ethanone group but has a furan ring instead of the thieno[2,3-b]furan moiety.
2-Acetylfuran: Similar structure but lacks the phenyl group.
Uniqueness: 1-(2-Phenylthieno[2,3-b]furan-5-yl)ethanone stands out due to its combined thieno[2,3-b]furan and phenyl groups, which confer unique electronic and steric properties. This makes it particularly valuable in applications requiring specific molecular interactions and stability .
Propriétés
Numéro CAS |
61255-02-5 |
|---|---|
Formule moléculaire |
C14H10O2S |
Poids moléculaire |
242.29 g/mol |
Nom IUPAC |
1-(2-phenylthieno[2,3-b]furan-5-yl)ethanone |
InChI |
InChI=1S/C14H10O2S/c1-9(15)13-8-11-7-12(16-14(11)17-13)10-5-3-2-4-6-10/h2-8H,1H3 |
Clé InChI |
ACDXNQAQFBHZQV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC2=C(S1)OC(=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



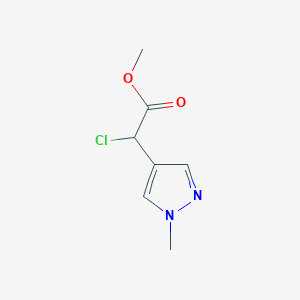
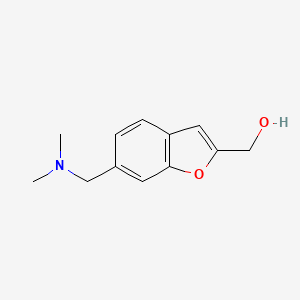
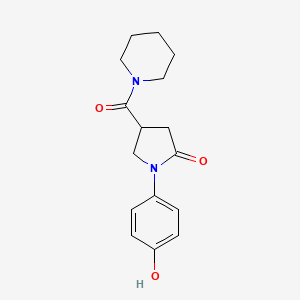

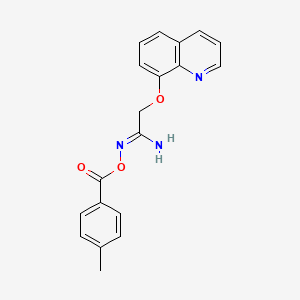
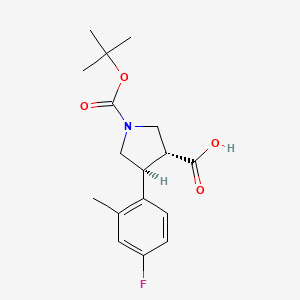
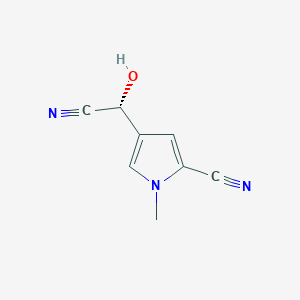
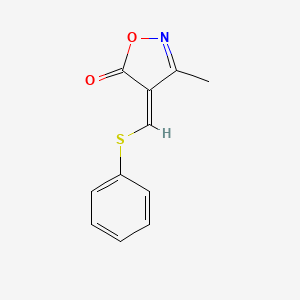
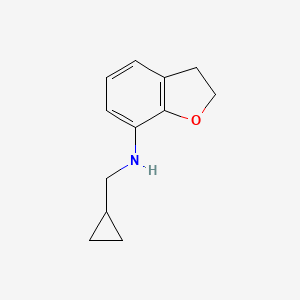
![2-(Dibenzo[b,d]furan-2-carbonyl)benzoic acid](/img/structure/B12881283.png)
